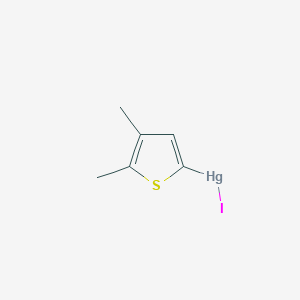
2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione is a heterocyclic compound that contains phosphorus, sulfur, nitrogen, and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with amino alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by tertiary amines to enhance the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures consistent product quality and higher efficiency compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxathiaphospholane oxides.
Reduction: Reduction reactions can convert it into corresponding phospholane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxathiaphospholanes, phospholane derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential candidate for antioxidant therapies.
Comparaison Avec Des Composés Similaires
2-Amino-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
2-Amino-1,3,4-thiadiazole: Shares the sulfur and nitrogen atoms in its ring structure but has distinct chemical properties and uses.
1,3,2lambda~5~-oxathiaphospholane: A related compound with variations in the substituents on the ring, leading to different chemical behaviors.
Uniqueness: 2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione stands out due to its unique combination of phosphorus, sulfur, and nitrogen atoms, which confer specific reactivity patterns and potential applications that are not observed in its analogs. Its ability to participate in diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
185437-62-1 |
|---|---|
Formule moléculaire |
C2H6NOPS2 |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
2-sulfanylidene-1,3,2λ5-oxathiaphospholan-2-amine |
InChI |
InChI=1S/C2H6NOPS2/c3-5(6)4-1-2-7-5/h1-2H2,(H2,3,6) |
Clé InChI |
CZKKKDXFPABLFB-UHFFFAOYSA-N |
SMILES canonique |
C1CSP(=S)(O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

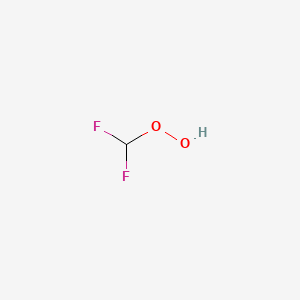
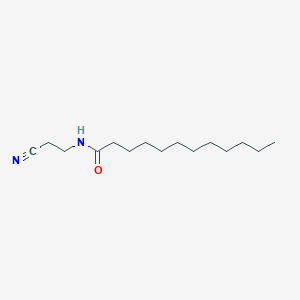

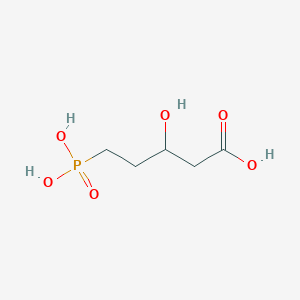
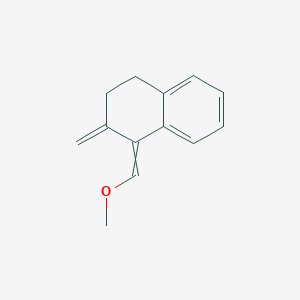
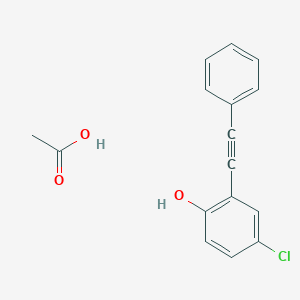

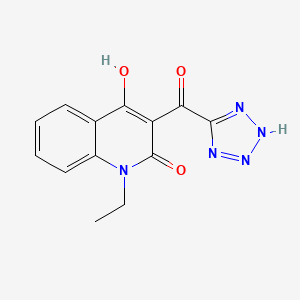
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)
